Methyl 4-amino-3-phenylbutanoate
Overview
Description
“Methyl 4-amino-3-phenylbutanoate” is a chemical compound with the CAS Number: 84872-79-7 . Its molecular weight is 193.25 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound has been reported in a research paper . The ester based on L-menthol and phenibut was obtained in 78% yield using N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 193.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Tetrazole-Containing Derivatives
- Methyl 4-amino-3-phenylbutanoate has been utilized in the synthesis of tetrazole-containing derivatives. These derivatives are formed by replacing the terminal amino group with a tetrazol-1-yl fragment, showcasing the molecule's reactivity and versatility in organic synthesis (Putis, Shuvalova, & Ostrovskii, 2008).
X-ray Crystal Structure Analysis
- This compound is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The X-ray crystallographic analysis of its derivative provides insights into its stereochemistry, which is crucial for understanding its biological interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Inhibitors in Menaquinone Biosynthesis
- Derivatives of this compound have been identified as inhibitors of MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing novel antibacterial agents (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).
Preparation for Peptide Bond Isosteres
- Efficient synthesis methods have been developed for N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, a derivative of this compound, demonstrating its utility in creating important peptide bond isosteres (May & Abell, 1999).
Three-Component Reactions
- The compound is used in three-component reactions with aromatic aldehydes and propane-1,2-diamine, leading to the synthesis of various chemical products. This showcases its role in facilitating diverse chemical transformations (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Future Directions
The future directions for research on “Methyl 4-amino-3-phenylbutanoate” could include further investigation of its potential anticonvulsant activity , as well as exploration of other possible biological activities. Additionally, studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process.
Properties
IUPAC Name |
methyl 4-amino-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMLRHACACRFNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005155 | |
Record name | Methyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84872-79-7 | |
Record name | Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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